Product packaging for Coenzyme A persulfide(Cat. No.:CAS No. 81918-99-2)

Coenzyme A persulfide

カタログ番号: B1194162
CAS番号: 81918-99-2
分子量: 799.6 g/mol
InChIキー: REVPHPVBPSIEKM-IBOSZNHHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Coenzyme A persulfide (CoA-SSH) is a biologically significant persulfide molecule that serves as a critical intermediate in reactive sulfur species (RSS) metabolism and redox signaling pathways . This compound is endogenously produced and is part of a broader class of persulfides and polysulfides that function as powerful antioxidants and cellular protectants . Its core research value lies in its dual role as a metabolic regulator and a source of sulfane sulfur. Studies have demonstrated that this compound is a potent inhibitor of specific metabolic enzymes. It forms a stable charge-transfer complex with the FAD cofactor in Acyl-CoA Dehydrogenases, such as Butyryl-CoA Dehydrogenase (ACADS), effectively inhibiting the enzyme and providing a molecular link between sulfide and short-chain fatty acid β-oxidation . This inhibition can prioritize energy substrate utilization and has implications for understanding metabolic disorders. The enzymatic synthesis of CoA-SSH has been demonstrated through the promiscuous activity of human mitochondrial Sulfide Quinone Oxidoreductase (SQR) . SQR, a key enzyme in the hydrogen sulfide (H₂S) oxidation pathway, can use Coenzyme A (CoA) as an alternative sulfur acceptor to generate CoA-SSH . Furthermore, dedicated clearance enzymes like this compound Reductase (CoAPR) in bacteria reduce CoA-SSH back to CoA and H₂S, highlighting its dynamic regulation within the cell . In bacterial systems, such as Enterococcus faecalis , CoA-SSH has been shown to inhibit phosphotransacetylase (Pta), suggesting that over-persulfidation of this key metabolite may be a central mechanism of H₂S/RSS toxicity, impacting fatty acid biosynthesis and acetyl-CoA metabolism . For researchers, this compound is an essential tool for investigating mitochondrial bioenergetics, sulfide toxicity, the enzymatic control of RSS, and the post-translational modification of proteins via persulfidation. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H36N7O16P3S2 B1194162 Coenzyme A persulfide CAS No. 81918-99-2

特性

CAS番号

81918-99-2

分子式

C21H36N7O16P3S2

分子量

799.6 g/mol

IUPAC名

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-4-[[3-[2-(disulfanyl)ethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] hydrogen phosphate

InChI

InChI=1S/C21H36N7O16P3S2/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-49-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35)/t11-,14-,15-,16+,20-/m1/s1

InChIキー

REVPHPVBPSIEKM-IBOSZNHHSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSS)O

異性体SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSS)O

正規SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSS)O

他のCAS番号

81918-99-2

同義語

CoA persulfide
coenzyme A persulfide

製品の起源

United States

Biosynthesis and Enzymatic Formation of Coenzyme a Persulfide

Hydrogen Sulfide-Dependent Pathways of Coenzyme A Persulfide Synthesis

The generation of this compound can occur through pathways directly involving hydrogen sulfide (B99878), a crucial signaling molecule. These pathways highlight the integration of H₂S metabolism with the function of specific enzymes.

Sulfide Quinone Oxidoreductase (SQR)-Mediated this compound Generation

Mitochondrial sulfide quinone oxidoreductase (SQR) is a key enzyme in the oxidation of H₂S. nih.govnih.gov While its primary role is to detoxify sulfide, SQR exhibits promiscuous activity, enabling it to synthesize this compound. nih.govresearchgate.net This process links H₂S metabolism directly to the formation of CoASSH, which can then influence other metabolic pathways. nih.gov SQR catalyzes the oxidation of H₂S and the subsequent transfer of sulfane sulfur to an acceptor molecule, with Coenzyme A being a competent acceptor. nih.govresearchgate.net

A distinctive feature of human SQR is the presence of a catalytic trisulfide bridge between cysteine residues in its active site. nih.govnih.govacs.org This trisulfide is not an inactive state but a crucial component of the catalytic cycle. nih.govacs.org The reaction is initiated by the nucleophilic attack of sulfide on this trisulfide, leading to the formation of two persulfides within the enzyme's active site. nih.gov One of these, formed at Cys379, is particularly reactive and can transfer its sulfur to various acceptors, including Coenzyme A. nih.govnih.gov The presence of this trisulfide enhances the rate of sulfide addition significantly compared to a disulfide, highlighting its catalytic importance. acs.org

Following the formation of the persulfide on the SQR enzyme (SQR-persulfide), the sulfane sulfur is transferred to an acceptor molecule in a process called transpersulfidation. nih.govnih.govmdpi.comnih.gov Human SQR can utilize a range of substrates as sulfur acceptors, including Coenzyme A. nih.govnih.gov This promiscuity allows for the direct synthesis of this compound from the SQR-persulfide intermediate. nih.govnih.gov The generation of CoASSH by SQR has been shown to inhibit butyrate (B1204436) oxidation, suggesting a regulatory link between sulfide and fatty acid metabolism. nih.gov

Reaction of Hydrogen Sulfide with Sulfenic Acids

Another hydrogen sulfide-dependent pathway for persulfide formation involves the reaction of H₂S with sulfenic acids (RSOH). mdpi.comportlandpress.comnih.gov Sulfenic acids are transient, oxidized forms of thiols. mdpi.comsemanticscholar.org The hydrosulfide (B80085) anion (HS⁻), the ionized form of H₂S, can react with a sulfenic acid to form a persulfide and water. portlandpress.comnih.gov This reaction provides a non-enzymatic, yet biologically relevant, route for the generation of persulfides, including potentially this compound if a Coenzyme A-sulfenic acid intermediate were to form. mdpi.comportlandpress.com

Non-Enzymatic Formation Mechanisms of this compound

This compound can be formed through non-enzymatic chemical reactions, primarily involving hydrogen sulfide (H₂S) or its derivatives. nih.govontosight.ai These spontaneous reactions are a key aspect of the chemistry of reactive sulfur species in the biological environment.

Several pathways can lead to the formation of persulfides:

Reaction of H₂S with oxidized thiols : The conjugate base of hydrogen sulfide, HS⁻, can attack oxidized thiol derivatives like disulfides (RSSR) or sulfenic acids (RSOH). This nucleophilic attack on a sulfur atom leads to the formation of a persulfide (RSSH). nih.gov

Reaction of thiols with oxidized H₂S derivatives : Conversely, a reduced thiol like Coenzyme A (CoA-SH) can react with oxidized forms of hydrogen sulfide, such as inorganic polysulfides (H₂Sₙ, n > 1), to form a persulfide. nih.gov

Transpersulfidation : A persulfide can transfer its outer sulfur atom to an attacking thiol. This reaction, known as transpersulfidation, results in the formation of a new persulfide from the attacking thiol. nih.gov

Persulfides are generally more acidic than their corresponding thiols. wikipedia.org For instance, the pKa of a typical persulfide is around 6.2, compared to approximately 7.5 for a typical thiol. wikipedia.org This means that at a neutral physiological pH, persulfides exist predominantly in their ionized, highly nucleophilic form (RSS⁻). wikipedia.orgfrontiersin.org This enhanced nucleophilicity, partly due to the alpha effect, makes them highly reactive. frontiersin.org

Interactive Table 2: Comparison of Chemical Properties

Property Persulfide (RSSH) Thiol (RSH) Reference
pKa ~6.2 ~7.5 wikipedia.org
Predominant form at neutral pH Ionized (RSS⁻) Protonated (RSH) wikipedia.org
Reactivity Highly nucleophilic and electrophilic Nucleophilic frontiersin.org

Metabolic Pathways and Turnover of Coenzyme a Persulfide

Enzymatic Reduction of Coenzyme A Persulfide

The reduction of this compound is a critical step in maintaining a balanced pool of this reactive sulfur species. This process is primarily carried out by a class of enzymes known as this compound reductases.

This compound Reductase (CoAPR) Activity and Specificity

This compound reductase (CoAPR) is an enzyme that catalyzes the reduction of CoASSH to Coenzyme A (CoASH) and hydrogen sulfide (B99878) (H₂S). This enzymatic activity is vital for regenerating CoASH, which can then participate in numerous metabolic reactions. Studies have shown that these reductases can be highly specific for their persulfide substrates. For instance, some enzymes demonstrate a remarkable promiscuity, reacting with persulfides of various small thiols like glutathione (B108866), in addition to Coenzyme A. acs.org

The catalytic mechanism often involves cysteine residues within the enzyme's active site. For example, in certain NADH-dependent persulfide reductases, a cysteine residue is essential for the breakage of the sulfur-sulfur bond in the persulfide substrate. nih.gov Site-directed mutagenesis studies have been instrumental in identifying these critical residues and elucidating their roles in catalysis. acs.orgnih.gov

NAD(P)H Dependence in CoAPR Function

A defining characteristic of many this compound reductases is their dependence on the coenzymes NADH or NADPH as reducing equivalents. uniprot.org The enzyme from Thermococcus kodakarensis, for instance, can utilize both NADH and NADPH but displays a preference for NADPH. uniprot.org This dependence is typical of the pyridine (B92270) nucleotide-dependent disulfide oxidoreductase (PNDOR) family of flavoproteins, to which many of these reductases belong. nih.gov The enzyme from Staphylococcus aureus, known as coenzyme A-disulfide reductase (CoADR), also shows a preference for NADPH in the reduction of coenzyme A disulfide. nih.gov In contrast, the CoADR from Borrelia burgdorferi prefers NADH. nih.gov This highlights the diversity in coenzyme preference among these enzymes from different organisms.

Structural Insights into CoAPR Catalysis

Structural studies of this compound reductases have provided significant insights into their catalytic mechanisms. These enzymes are often homodimeric flavoproteins. nih.gov The structure of CoADR from S. aureus reveals a novel Cys43-SSCoA redox center. nih.gov A key feature of some persulfide reductases is the presence of a tightly bound Coenzyme A molecule, which plays a crucial role in the catalytic cycle. acs.org

The proposed mechanism for some NADH-dependent persulfide reductases involves a cysteine residue attacking the persulfide sulfur. acs.org This can lead to the formation of a mixed disulfide between a cysteine residue and the bound Coenzyme A. nih.gov A tunnel-like structure within the enzyme is thought to facilitate the transfer of the sulfur from the surface to the buried active site where reduction occurs. acs.org The pantothenate arm of the bound Coenzyme A molecule is hypothesized to act as a "delivery arm," shuttling the sulfur for reduction. acs.org

Enzymatic Oxidation and Degradation of this compound

The oxidative degradation of this compound is another crucial pathway for its turnover, preventing the accumulation of this potentially toxic molecule. This process involves enzymes such as persulfide dioxygenases and sulfurtransferases.

Persulfide Dioxygenase (ETHE1) Activity and Thiosulfate (B1220275) Formation

Persulfide dioxygenase, also known as ETHE1, is a key enzyme in the mitochondrial sulfide oxidation pathway. uniprot.orgmedchemexpress.comnih.gov It catalyzes the oxidation of persulfides to sulfite (B76179). nih.gov While glutathione persulfide (GSSH) is considered a primary substrate for human ETHE1, studies have shown that the enzyme can also utilize this compound, although with lower efficiency. nih.gov The specific activity of ETHE1 with CoASSH is significantly lower than with GSSH. nih.gov However, the physiological relevance of CoASSH as an ETHE1 substrate remains a possibility, depending on its concentration in the mitochondrial matrix. nih.gov

In contrast to the sulfite-generating activity of human ETHE1, the multifunctional enzyme CstB from Staphylococcus aureus directly oxidizes CoASSH and bacillithiol persulfide to thiosulfate and the corresponding reduced thiols. nih.govnih.gov This pathway avoids the production of potentially toxic sulfite. nih.govnih.gov

Role of Sulfurtransferases (e.g., CstB) in this compound Metabolism

Sulfurtransferases play a significant role in the metabolism of this compound. CstB from S. aureus is a notable example, functioning as a multidomain persulfide dioxygenase-sulfurtransferase. nih.govnih.gov This enzyme possesses both persulfide dioxygenase activity, leading to thiosulfate formation, and sulfurtransferase activity. nih.govnih.gov The sulfurtransferase activity, which requires a specific cysteine residue (Cys408), allows for the transfer of sulfur from persulfides to an acceptor molecule. nih.govnih.gov

The presence of both dioxygenase and sulfurtransferase activities within a single enzyme like CstB highlights the intricate and efficient mechanisms that have evolved to manage the metabolism of reactive sulfur species such as this compound. nih.govnih.gov These enzymes are critical for detoxifying excess hydrogen sulfide and maintaining cellular redox balance. nih.gov

Transpersulfidation Reactions Involving this compound

Transpersulfidation is a fundamental biochemical reaction involving the transfer of a sulfane sulfur atom from a persulfide species, such as this compound (CoA-SSH), to a thiol-containing acceptor molecule. This reaction results in the formation of a new persulfide on the acceptor molecule and the release of the original thiol, in this case, Coenzyme A (CoA). The general reaction can be represented as:

CoA-S-SH + R-SH ⇌ CoA-SH + R-S-SH

This process is distinct from reactions that release hydrogen sulfide (H₂S) and is a crucial mechanism for the post-translational modification of proteins and the transfer of sulfur in various metabolic pathways. portlandpress.comfrontiersin.orgnih.gov The balance between transpersulfidation and H₂S release is influenced by the specific chemical and enzymatic environment, with factors like steric hindrance and electronic properties of the reactants playing a significant role. chemrxiv.orgchemrxiv.org

Enzymes, particularly those in the sulfurtransferase superfamily, are key mediators of transpersulfidation, ensuring the specificity and efficiency of sulfur transfer. frontiersin.orgnih.gov These enzymes typically utilize a cysteine residue in their active site, which forms a transient persulfide intermediate before transferring the sulfur to the final acceptor. frontiersin.org

Enzymatic Mediation of CoA-SSH Transpersulfidation

Several enzymes are involved in the metabolism of CoA-SSH, either by catalyzing its formation or by utilizing it as a substrate for subsequent sulfur transfer.

Sulfide Quinone Oxidoreductase (SQR): This mitochondrial enzyme is a primary site of CoA-SSH synthesis. SQR catalyzes the oxidation of H₂S and, in its reaction cycle, forms a persulfide on an active-site cysteine residue (Cys₃₇₉). This enzyme-bound sulfane sulfur can then be transferred to a variety of acceptor molecules. frontiersin.org SQR exhibits notable substrate promiscuity and can efficiently transfer its persulfide to Coenzyme A, generating CoA-SSH. frontiersin.orgnih.gov This reaction positions SQR as a key entry point for sulfur into the CoA-persulfide pool.

Sulfur/Polysulfide Reductase (Npsr): Research on the unique sulfur reductase Npsr has demonstrated that it utilizes persulfides of small thiols as its oxidizing substrate. The enzyme is described as being remarkably promiscuous regarding its persulfide donor, with this compound being identified as a viable substrate. acs.org This indicates that CoA-SSH can act as a direct sulfur donor in specific enzymatic reduction-oxidation pathways.

Lanthionine (B1674491) Biosynthesis Enzyme (LarE): A clear functional role for CoA-SSH as a sulfur donor has been identified in the context of lanthionine biosynthesis. The enzyme LarE can become inactivated through the formation of a dehydroalanine (B155165) (Dha) residue. This inactive form can be rescued and the enzyme's function restored through a process involving incubation with this compound, followed by reduction. nih.gov This finding provides direct evidence of CoA-SSH participating in a transpersulfidation reaction to repair and reactivate another protein.

Thiosulfate Sulfurtransferases (TSTs) and Related Enzymes: The TST family, which includes rhodanese, and other enzymes like 3-mercaptopyruvate (B1229277) sulfurtransferase (MPST), are central to cellular sulfur metabolism. frontiersin.org They catalyze the transfer of sulfane sulfur from donors to various acceptors. frontiersin.orgnih.gov For instance, the human thiosulfate sulfurtransferase-like domain-containing 1 protein (TSTD1) can transfer sulfur to the antioxidant protein thioredoxin, suggesting a role in persulfide-based signaling. researchgate.net While many studies focus on glutathione persulfide (GSSH), the established mechanism of these enzymes—reacting with low-molecular-weight persulfides to transfer sulfur—strongly implies that CoA-SSH is a potential substrate or product in these pathways. frontiersin.orgnih.gov

The following table summarizes the roles of key enzymes involved in transpersulfidation reactions concerning this compound.

EnzymeRole in Relation to CoA-SSHKey Research FindingsReferences
Sulfide Quinone Oxidoreductase (SQR)Catalyzes the formation of CoA-SSHForms a persulfide on its Cys379 residue from H₂S, which is then transferred to CoA. Shows promiscuity for sulfur acceptors, including CoA and glutathione. frontiersin.orgnih.gov
Sulfur/Polysulfide Reductase (Npsr)Accepts sulfane sulfur from CoA-SSHUtilizes persulfides of small thiols, including CoA-SSH, as oxidizing substrates in its catalytic cycle. acs.org
Lanthionine Biosynthesis Enzyme (LarE)Accepts sulfane sulfur from CoA-SSH for reactivationInactive LarE can be recycled and reactivated by incubation with CoA-SSH, demonstrating a direct sulfur transfer. nih.gov
Thiosulfate Sulfurtransferase (TST) Family (e.g., Rhodanese, TSTD1)Potential interaction with CoA-SSHThese enzymes are known to catalyze transpersulfidation from low-molecular-weight persulfides to various acceptors like thioredoxin, cyanide, or other thiols. Direct kinetics with CoA-SSH are not fully detailed, but they are key players in persulfide metabolism. frontiersin.orgnih.govresearchgate.net

Research Findings on Sulfurtransferase Activity

While specific kinetic data for transpersulfidation reactions where this compound acts as the primary sulfur donor are limited, studies on related enzymes and substrates provide insight into the efficiency and promiscuity of these reactions. The data below for the human sulfurtransferase TSTD1, using thiosulfate as the sulfur donor, illustrate the enzyme's ability to utilize various physiological thiols as sulfur acceptors—a function central to transpersulfidation. For comparison, the non-enzymatic reaction rate between two other common low-molecular-weight sulfur species is included.

Table 2: Kinetic Parameters of Related Sulfurtransferase Reactions
Enzyme/ReactionSulfur DonorSulfur AcceptorParameterValueReference
Human TSTD1ThiosulfateGlutathione (GSH)Km29 ± 6 mM researchgate.net
CysteineKm17 ± 1 mM
HomocysteineKm20 ± 2 mM
Non-Enzymatic ReactionGlutathione Persulfide (GSSH)Glutathione (GSH)Rate Constant (k)1.1 M-1s-1 (at neutral pH) nih.gov

The data highlight that enzymes like TSTD1 can interact with a range of physiological thiols. researchgate.net The relatively high Km values for TSTD1 with thiosulfate as the donor suggest it may utilize other sulfane sulfur donors, such as persulfides like CoA-SSH, more efficiently in a physiological context. researchgate.net The non-enzymatic rate for transpersulfidation is notably slow, underscoring the importance of enzymatic catalysis to facilitate these reactions within the cell. nih.gov

Enzymatic Regulation of Coenzyme a Persulfide Levels

Regulation by Hydrogen Sulfide (B99878) Biogenesis and Catabolism Enzymes

The synthesis and degradation of Coenzyme A persulfide are directly governed by enzymes of the hydrogen sulfide metabolic pathways. While H₂S biogenesis enzymes provide the necessary substrate, it is the mitochondrial sulfide catabolism machinery that directly produces and breaks down CoASSH.

The primary pathway for H₂S production in mammals involves two key enzymes in the transsulfuration pathway: cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE). nih.govnih.gov These enzymes generate H₂S from substrates like cysteine and homocysteine. nih.gov While not directly producing CoASSH, the activity of CBS and CSE determines the availability of its precursor, H₂S. For instance, overexpression of CBS in Down syndrome cells leads to higher H₂S production, creating a larger substrate pool for CoASSH synthesis. nih.gov

The direct enzymatic synthesis of CoASSH is catalyzed by sulfide quinone oxidoreductase (SQR) , an integral inner mitochondrial membrane protein that performs the first, irreversible step in H₂S oxidation. nih.govnih.gov SQR oxidizes H₂S and, through its promiscuous activity, can transfer the resulting sulfane sulfur atom to various acceptors. nih.gov Research has definitively shown that Coenzyme A (CoA) is a competent acceptor for human SQR, leading to the formation of this compound (CoASSH). nih.govnih.govsigmaaldrich.com This reaction provides a direct molecular link between H₂S detoxification and the production of this specific persulfide.

Conversely, the catabolism of CoASSH is handled by enzymes of the same sulfide oxidation pathway. Persulfide dioxygenase (ETHE1) , a mitochondrial matrix enzyme, is responsible for oxidizing persulfides to sulfite (B76179). nih.govembopress.orgjensenlab.org While its primary substrate is considered to be glutathione (B108866) persulfide (GSSH), studies on human ETHE1 have demonstrated that it can also use CoASSH as a substrate, although it is considered a poor one, with an activity approximately 2% of that seen with GSSH. nih.gov This indicates that while ETHE1 does participate in the breakdown of CoASSH, other mechanisms or more efficient enzymes may also be involved in its clearance.

The table below summarizes the key enzymes involved in modulating CoASSH levels.

Table 1: Key Enzymes in this compound Metabolism
Enzyme Location Primary Role in CoASSH Homeostasis Substrates/Acceptors Products Citation
Cystathionine β-Synthase (CBS) Cytoplasm Indirect (H₂S Precursor Synthesis) Homocysteine, Serine Cystathionine, H₂S nih.govnih.gov
Cystathionine γ-Lyase (CSE) Cytoplasm Indirect (H₂S Precursor Synthesis) Cystathionine, Cysteine Cysteine, H₂S, Cys-SSH nih.govmdpi.com
Sulfide Quinone Oxidoreductase (SQR) Inner Mitochondrial Membrane Direct Synthesis H₂S, Coenzyme A (acceptor) This compound nih.govnih.gov
Persulfide Dioxygenase (ETHE1) Mitochondrial Matrix Direct Catabolism This compound, O₂ Sulfite, CoA nih.gov

Transcriptional and Post-Translational Control of this compound Modulating Enzymes

The activity of the enzymes that synthesize and degrade CoASSH is further regulated at the genetic (transcriptional) and protein (post-translational) levels, ensuring a responsive and tightly controlled system.

Transcriptional Control: In bacteria such as Staphylococcus aureus, the expression of sulfide oxidation enzymes, including SQR, is controlled by the CstR (CsoR-like sulfurtransferase repressor) . nih.govnih.gov CstR is a persulfide-sensing transcriptional repressor that binds to the cst operon, inhibiting gene expression. nih.govnih.gov When persulfide levels rise, they react with CstR, causing it to dissociate from the DNA and allowing the transcription of SQR and other genes needed to mitigate sulfide stress. nih.gov A deficiency in the cstR gene in S. aureus results in reduced levels of persulfide species, including CoASSH. nih.gov

In humans, transcriptional regulation is linked to metabolic states. In conditions of Coenzyme Q10 (CoQ10) deficiency, which impairs SQR's function as it uses CoQ10 as an electron acceptor, SQR protein levels are significantly reduced. embopress.orgnih.gov This is met with a compensatory increase in the protein levels of downstream catabolic enzymes, including ETHE1 , thiosulfate (B1220275) sulfurtransferase (TST), and sulfite oxidase (SUOX). embopress.org This suggests a coordinated transcriptional or post-transcriptional response to maintain flux through the sulfide oxidation pathway when a component is compromised.

Post-Translational Control: Post-translational modifications provide a rapid mechanism for modulating enzyme activity. A critical feature of human SQR is the presence of a catalytic trisulfide bridge between active site cysteine residues, a feature confirmed biochemically and structurally. nih.gov This modification is integral to the enzyme's catalytic cycle and its ability to produce persulfides like CoASSH.

Furthermore, the H₂S-producing enzyme CSE is regulated by a post-translational modification involving its own product. CSE undergoes persulfidation at a specific cysteine residue (Cys136). mdpi.comresearchgate.net This modification, driven by the cysteine persulfide (Cys-SSH) generated by the enzyme itself, leads to a significant inhibition of its H₂S-producing activity. nih.govmdpi.comnih.gov This represents a direct post-translational negative feedback mechanism that controls the supply of H₂S available for SQR-mediated CoASSH synthesis.

Feedback and Feedforward Mechanisms in this compound Homeostasis

The stability of CoASSH levels is maintained through sophisticated feedback and feedforward loops that allow the cell to anticipate and respond to metabolic changes.

Feedback Mechanisms: A primary example of negative feedback is the self-inactivation of CSE via persulfidation, as described previously. nih.govnih.gov By producing H₂S and cysteine persulfide, CSE triggers its own inhibition, thus reducing the substrate supply for CoASSH synthesis and preventing excessive accumulation of reactive sulfur species.

A more complex feedback loop involves the product, CoASSH, regulating a competing metabolic pathway. CoASSH is a potent inhibitor of short-chain acyl-CoA dehydrogenase (ACADS) , a key enzyme in mitochondrial fatty acid (butyrate) oxidation. nih.govresearchgate.net Both SQR and ACADS relay electrons to the same limited pool of Coenzyme Q10 in the mitochondrial membrane. By producing CoASSH, SQR effectively inhibits ACADS, thereby reducing the drain on the CoQ10 pool. This is theorized to be a mechanism to prioritize the vital detoxification of H₂S by SQR over energy production from butyrate (B1204436), especially in environments like the colon where H₂S levels can be high. researchgate.net

Feedforward Mechanisms: Feedforward regulation prepares the system for an anticipated increase in metabolic flux. A key example in the broader H₂S pathway is the allosteric activation of CBS by S-adenosylmethionine (AdoMet) . nih.govwikipedia.org When AdoMet levels are high, it signals an abundance of methionine, activating CBS to channel homocysteine into the transsulfuration pathway. nih.gov This increases the production of cysteine and H₂S, thereby feeding substrate forward for the synthesis of downstream products like glutathione and CoASSH.

Another instance of regulatory foresight is the cellular response to SQR dysfunction. As noted, a deficiency in SQR (due to CoQ10 depletion) triggers an increase in the levels of the downstream enzymes ETHE1 and SUOX. embopress.org This can be viewed as a feedforward response, where the cell anticipates a potential bottleneck and upregulates the machinery needed to process metabolites that might otherwise accumulate.

The table below outlines the principal regulatory mechanisms controlling CoASSH homeostasis.

Table 2: Regulatory Mechanisms in this compound Homeostasis
Mechanism Type Effector Molecule Target Enzyme Effect on Target Enzyme Overall Outcome Citation
Transcriptional Repression Persulfides CstR (repressor) Inactivates CstR De-repression (activation) of SQR gene expression nih.govnih.gov
Post-Translational Modification (Feedback) Cysteine Persulfide (Cys-SSH) Cystathionine γ-Lyase (CSE) Inhibition via persulfidation Decreased H₂S supply for CoASSH synthesis mdpi.comnih.gov
Metabolic Feedback This compound (CoASSH) Short-Chain Acyl-CoA Dehydrogenase (ACADS) Inhibition Prioritizes CoQ10 pool for SQR activity nih.govresearchgate.net
Feedforward Activation S-adenosylmethionine (AdoMet) Cystathionine β-Synthase (CBS) Allosteric Activation Increased H₂S supply for CoASSH synthesis nih.govwikipedia.org
Compensatory Upregulation (Feedforward) SQR Deficiency ETHE1, SUOX Increased protein levels Prepares for clearance of sulfide metabolites embopress.org

This compound as a Signaling Molecule

This compound is increasingly recognized not merely as a metabolic intermediate but as a potent signaling molecule that participates in and directs fundamental cellular processes. Its unique chemical properties, particularly its enhanced nucleophilicity compared to thiols, allow it to interact with a variety of cellular targets and modulate signaling pathways. nih.gov

Transduction of Hydrogen Sulfide Physiological Effects

A growing body of evidence suggests that many of the biological activities previously attributed solely to hydrogen sulfide (H₂S) may, in fact, be mediated by persulfides, including this compound. nih.gov While H₂S can be generated from the degradation of persulfides, the persulfide species themselves are often more reactive and may be the direct effectors in signaling cascades. nih.govnih.gov The conversion of H₂S into more nucleophilic persulfide species is considered a key mechanism of H₂S-mediated signaling. nih.gov This positions this compound and other related compounds as crucial transducers of H₂S's physiological effects, acting as direct signaling molecules rather than just byproducts of H₂S metabolism. nih.gov

Interaction with Cellular Redox Signaling Pathways

This compound is a key player in the intricate network of cellular redox signaling. It participates in maintaining redox homeostasis by influencing the production and metabolism of various reactive species. The formation of persulfides on proteins, a process known as persulfidation, is an evolutionarily conserved post-translational modification that regulates protein function and is a primary mechanism through which H₂S signaling is conveyed. nih.gov

This compound plays a significant role in protecting cells from oxidative damage. Persulfides, in general, are potent antioxidants with a strong capacity to scavenge reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). Their enhanced reactivity allows them to neutralize oxidants more effectively than their corresponding thiols. This activity helps to prevent the irreversible oxidative modification of essential cellular components, such as protein thiol residues. By participating in these antioxidant defense mechanisms, this compound contributes to cellular protection against oxidative stress-induced damage and cell death. nih.gov

Cells are constantly exposed to electrophiles, which are reactive molecules that can damage proteins, lipids, and nucleic acids. This compound provides a crucial defense against this "electrophilic stress." Due to their high nucleophilicity, persulfides react readily with a wide range of endogenous and exogenous electrophiles, converting them into less toxic sulfur adducts. This process not only detoxifies harmful compounds but also regulates signaling pathways that are mediated by electrophilic second messengers, such as 8-nitroguanosine (B126670) 3',5'-cyclic monophosphate (8-nitro-cGMP). By mitigating electrophilic insults, this compound helps maintain cellular integrity and regulates critical redox-sensitive signaling pathways.

Table 1: Signaling Functions of this compound

Signaling RoleMechanism of ActionKey Research Findings
H₂S Signal TransductionActs as a more reactive downstream effector of H₂S.Many biological effects of H₂S are likely mediated directly by persulfides, which are more nucleophilic and reactive. nih.govnih.gov
Modulation of Oxidative StressFunctions as a potent antioxidant, scavenging reactive oxygen species (ROS).Persulfides effectively neutralize H₂O₂ and protect protein thiols from irreversible oxidation.
Mitigation of Electrophilic StressReacts with and detoxifies harmful electrophiles via its nucleophilic sulfur atom.Protects against cellular damage by forming less toxic adducts with electrophiles and regulates electrophile-mediated signaling.

Role in Metabolic Regulation

Beyond its role in signaling, this compound directly influences cellular metabolism through the inhibition of key enzymes, thereby acting as a regulatory node linking sulfur metabolism with core metabolic pathways.

Inhibition of Key Metabolic Enzymes (e.g., Short-Chain Acyl-CoA Dehydrogenase (ACADS), Phosphotransacetylase (Pta))

Short-Chain Acyl-CoA Dehydrogenase (ACADS): this compound is a potent inhibitor of the mammalian Short-Chain Acyl-CoA Dehydrogenase (ACADS), a key flavoenzyme in the mitochondrial β-oxidation of fatty acids. ACADS catalyzes the initial dehydrogenation step for short-chain fatty acids (4 to 6 carbons long). The inhibition occurs through the formation of a charge-transfer complex between this compound and the enzyme's flavin adenine (B156593) dinucleotide (FAD) prosthetic group. When the enzyme is fully liganded with this compound, its activity is inhibited by as much as 90%. This potent inhibition suggests that this compound may serve as a physiological regulator of fatty acid β-oxidation.

Phosphotransacetylase (Pta): Phosphotransacetylase (Pta) is a central enzyme in bacterial and archaeal metabolism that catalyzes the reversible conversion of acetyl-CoA and inorganic phosphate (B84403) to acetyl phosphate and Coenzyme A. This reaction is a critical link between central carbon metabolism and energy production. While Pta activity is known to be regulated by its products, Coenzyme A and acetyl phosphate, through feedback inhibition, direct inhibition by this compound is not prominently documented in the reviewed scientific literature. The regulation of Pta is critical for controlling metabolic flux, but the specific role of this compound as an inhibitor remains an area for further investigation.

Table 2: Enzymatic Inhibition by this compound

EnzymeFunctionInhibitory Mechanism by CoASS⁻Reported Effect
Short-Chain Acyl-CoA Dehydrogenase (ACADS)Catalyzes the first step of mitochondrial β-oxidation for short-chain fatty acids.Forms a charge-transfer complex with the enzyme's FAD cofactor.Potent inhibition, with up to 90% reduction in activity when fully liganded.
Phosphotransacetylase (Pta)Catalyzes the reversible formation of acetyl phosphate from acetyl-CoA.Not clearly documented in the reviewed literature. Known to be regulated by its products.Specific inhibitory effect by CoASS⁻ requires further research.

Impact on Acetyl-CoA and Fatty Acid Metabolism

This compound has been identified as a key molecular link between the metabolism of hydrogen sulfide and fatty acids. nih.gov The mitochondrial enzyme sulfide quinone oxidoreductase (SQR) can utilize Coenzyme A (CoA) as a substrate to produce this compound (CoASS-). nih.gov This newly synthesized CoASS- has been shown to be a potent inhibitor of butyryl-CoA dehydrogenase, an enzyme involved in the beta-oxidation of short-chain fatty acids. nih.gov This interaction reveals a mechanism by which H₂S levels, through the enzymatic action of SQR, can directly modulate fatty acid metabolism. nih.gov

The broader context of fatty acid metabolism involves the activation of fatty acids into acyl-CoA molecules, a process catalyzed by fatty acyl-CoA synthetase. nih.govyoutube.com These activated acyl-CoAs are then broken down through beta-oxidation in the mitochondria to produce acetyl-CoA. youtube.comnih.gov This acetyl-CoA is a central metabolic hub, feeding into the citric acid cycle for energy production or serving as a precursor for the synthesis of lipids and other molecules. nih.govnih.gov The regulation of these pathways is critical, and the inhibitory action of CoASS- on a key dehydrogenase highlights a specific control point exerted by sulfur metabolism. nih.gov

Interplay with Mitochondrial Energy Metabolism and Electron Transport Chain

This compound is intrinsically linked to mitochondrial energy metabolism through its synthesis by sulfide quinone oxidoreductase (SQR). nih.gov SQR is an integral protein of the inner mitochondrial membrane that catalyzes the first step in the mitochondrial H₂S oxidation pathway. nih.govwikipedia.org In this reaction, SQR oxidizes H₂S and transfers the electrons to the mitochondrial electron transport chain (ETC) by reducing Coenzyme Q (CoQ, also known as ubiquinone). nih.govwikipedia.orgnih.gov

The process begins when SQR captures electrons from H₂S, leading to the formation of a persulfide intermediate. nih.gov These electrons are then shuttled to the Coenzyme Q pool. lumenlearning.com Reduced Coenzyme Q (ubiquinol) subsequently transfers these electrons to Complex III (cytochrome c reductase) of the ETC. nih.govnih.govyoutube.com This electron flow contributes to the generation of the proton gradient across the inner mitochondrial membrane, which is ultimately used by ATP synthase to produce ATP via oxidative phosphorylation. nih.govlumenlearning.comkhanacademy.org Therefore, the SQR-mediated synthesis of persulfides, including CoASS-, is directly coupled to the bioenergetic machinery of the cell, providing an alternative entry point for electrons into the respiratory chain. nih.govnih.gov This pathway not only serves to detoxify excess H₂S, which can inhibit Complex IV (cytochrome c oxidase) at high concentrations, but also conserves the energy from H₂S oxidation to support ATP synthesis. nih.govnih.gov

Participation in Biosynthetic Pathways

Persulfide chemistry is fundamental to the synthesis of a wide array of essential sulfur-containing biomolecules. While the direct sulfur donor in many of these pathways is a persulfide group bound to a specific enzyme, the underlying principle of sulfur mobilization and transfer is a shared feature.

Iron-Sulfur Cluster Biogenesis

Iron-sulfur (Fe-S) clusters are ancient and ubiquitous prosthetic groups essential for the function of numerous proteins involved in electron transfer, metabolic catalysis, and gene expression regulation. mdpi.comnih.gov The biogenesis of these clusters is a complex process that relies on a dedicated protein machinery. nih.gov A central step in this pathway is the mobilization of sulfur from the amino acid L-cysteine. mdpi.comnih.gov

In mammals, the enzyme cysteine desulfurase NFS1, in a complex with other proteins, catalyzes the removal of sulfur from L-cysteine. nih.gov This sulfur is not released freely but is transiently bound to a conserved cysteine residue on NFS1, forming an enzyme-bound persulfide (NFS1-Cys-SSH). mdpi.comnih.gov This persulfide is the activated form of sulfur used for cluster assembly. mdpi.com The sulfur is then transferred from NFS1 to a scaffold protein, ISCU, upon which the Fe-S cluster is built with the incorporation of iron. nih.gov The reduction of the persulfide's sulfane sulfur (S⁰) to sulfide (S²⁻) is required for cluster formation and involves electrons supplied by the ferredoxin FDX2 system. nih.gov While protein-bound persulfides are the direct sulfur donors, this highlights the central role of persulfide chemistry in this vital biosynthetic pathway. mdpi.comdigitellinc.com

Synthesis of Sulfur-Containing Cofactors (e.g., Thiamine (B1217682), Biotin (B1667282), Lipoic Acid, Molybdopterin)

The synthesis of many essential sulfur-containing cofactors shares the initial sulfur mobilization strategy seen in Fe-S cluster biogenesis. nih.gov These pathways depend on a cysteine desulfurase to provide an activated persulfide sulfur, which is then channeled into specific downstream routes. nih.govnih.gov

Thiamine (Vitamin B1): The biosynthesis of the thiazole (B1198619) moiety of thiamine requires the incorporation of a sulfur atom, which is derived from a cysteine desulfurase-generated persulfide. nih.govresearchgate.net

Biotin (Vitamin B7): Biotin contains a tetrahydrothiophene (B86538) ring, and its synthesis involves the insertion of sulfur into a precursor molecule, dethiobiotin. nih.gov This process utilizes sulfur that has been mobilized in the form of a persulfide. nih.gov

Lipoic Acid: This cofactor is crucial for several key dehydrogenase complexes. Its synthesis requires the insertion of two sulfur atoms onto an octanoic acid backbone, a process dependent on the sulfur transfer systems that utilize persulfides. nih.gov

Molybdopterin: This is a component of the molybdenum cofactor (Moco) required for the function of various oxidoreductases. The synthesis of its dithiolene group involves a sulfur transfer cascade that originates with a cysteine desulfurase-generated persulfide. nih.gov

In all these cases, the formation of an enzyme-bound persulfide is the key initiating step that provides the reactive sulfur necessary for cofactor construction. nih.govnih.gov

Thio-Modification of Transfer RNA and Nucleosides

The function and stability of transfer RNA (tRNA) molecules are often dependent on post-transcriptional modifications. nih.gov Sulfur-containing nucleosides, or thionucleosides, are found in tRNAs across all domains of life and are critical for the accuracy and efficiency of translation. nih.govnih.gov The biosynthesis of these thionucleosides, such as 2-thiouridine (B16713) (s²U) and 4-thiouridine (B1664626) (s⁴U), is a well-characterized process that relies on persulfide intermediates. nih.govresearchgate.net

The pathway begins with a cysteine desulfurase (such as IscS in E. coli) generating a persulfide on itself from L-cysteine. nih.govnih.gov This activated sulfur is then transferred through a relay system of sulfur-carrier proteins. nih.gov For example, in the synthesis of 2-thiouridine, a series of proteins, including TusA, transfer the sulfur to the final tRNA-modifying enzyme (e.g., MnmA), which catalyzes the incorporation of the sulfur atom into the uridine (B1682114) base on the tRNA molecule. nih.gov The synthesis of 4-thiouridine similarly involves the transfer of a persulfide from IscS to the modifying enzyme ThiI, which adenylates the target uridine before sulfur insertion. researchgate.net These pathways underscore the fundamental role of enzyme-bound persulfides in cellular sulfur trafficking for the purpose of RNA modification. nih.gov

Protein S-Persulfidation (S-Sulfhydration) by this compound

Protein S-persulfidation is a reversible post-translational modification where a thiol group (-SH) on a cysteine residue is converted to a persulfide group (-SSH). nih.govnih.gov This modification has emerged as a primary mechanism through which H₂S exerts its signaling effects, regulating the function of numerous proteins. nih.gov The formation of protein persulfides can protect cysteine residues from irreversible over-oxidation to sulfinic or sulfonic acids. nih.gov

Persulfides can be formed through several mechanisms, including the reaction of a thiol with another oxidized sulfur species. nih.gov A key process is transpersulfidation, which involves the transfer of a sulfane sulfur atom from a donor persulfide to an acceptor thiol. nih.gov this compound, generated in the mitochondria by the SQR enzyme, is a reactive, low-molecular-weight persulfide. nih.govnih.gov As such, it is a potential donor molecule in transpersulfidation reactions, capable of modifying the cysteine residues of target proteins within the mitochondria and potentially other cellular compartments. nih.gov This positions CoASS- as a potential signaling molecule, translating the activity of the H₂S oxidation pathway into specific regulatory protein modifications. nih.gov

Post-Translational Modification of Protein Cysteine Residues

Protein persulfidation is a reversible oxidative post-translational modification where a persulfide group (-SSH) is added to the thiol side chain of a cysteine residue within a protein. nih.govcsic.es This conversion of a thiol group (R-SH) to a persulfide (R-SSH) is a primary mechanism through which the biological effects of hydrogen sulfide (H₂S) and other reactive sulfur species are mediated. nih.gov The formation of this compound can occur through the enzymatic activity of mitochondrial sulfide quinone oxidoreductase (SQR), which can utilize CoA as a sulfur acceptor. nih.gov This modification is not merely a random event; it can be a targeted regulatory mechanism influencing specific proteins.

The addition of a persulfide group to a cysteine residue can significantly alter the chemical properties of that residue. Persulfides are generally more nucleophilic than their corresponding thiols, which can enhance the reactivity of the modified cysteine. nih.govnih.gov This modification can protect cysteine residues from irreversible oxidation to sulfinic (R-SO₂H) or sulfonic (R-SO₃H) acids, which would lead to a loss of protein function. nih.gov Protein persulfidation is an evolutionarily conserved modification, highlighting its fundamental importance in cellular physiology. nih.gov

Functional Consequences of Protein Persulfidation (e.g., Enzyme Activity, Protein Structure, Subcellular Localization)

The modification of proteins by persulfidation, including through the action of this compound, has profound functional consequences that can alter cellular processes. These consequences range from changes in enzyme kinetics to shifts in protein conformation and localization. csic.esnih.gov

Enzyme Activity: A primary consequence of protein persulfidation is the modulation of enzyme activity. For instance, this compound has been identified as a potent inhibitor of butyryl-CoA dehydrogenase, an enzyme involved in fatty acid metabolism. nih.gov This inhibition suggests a regulatory link between sulfide metabolism and energy production. In other cases, persulfidation can activate enzymes. For example, persulfidation of specific cysteine residues in the protein ATG4, a cysteine protease involved in autophagy, inhibits its proteolytic activity. csic.es This demonstrates that the effect of persulfidation is specific to the target protein.

Protein Structure: The introduction of a persulfide group can induce conformational changes in a protein. nih.gov While the addition of the extra sulfur atom is small, it can alter the local chemical environment, potentially affecting non-covalent interactions that maintain the protein's three-dimensional structure. Coenzyme A itself is a flexible molecule, and its attachment to a protein via a disulfide bond (CoAlation) can lead to specific stabilizing interactions that may alter the protein's conformation. nih.gov These structural changes can, in turn, affect the protein's activity and its interactions with other molecules.

Subcellular Localization: Protein persulfidation can also influence where a protein resides within the cell. Alterations in protein structure and interactions with other cellular components due to persulfidation can lead to the translocation of the modified protein between different subcellular compartments. csic.es For example, the final stages of Coenzyme A biosynthesis occur on the outer mitochondrial membrane, and the localization of CoA synthase is dependent on its N-terminal region. nih.gov While direct evidence linking this compound to changes in the subcellular localization of specific proteins is still emerging, the principle that post-translational modifications can dictate protein trafficking is well-established.

The following table summarizes examples of proteins affected by persulfidation and the corresponding functional outcomes.

Target Protein/ProcessFunctional Consequence of Persulfidation
Butyryl-CoA dehydrogenaseInhibition of enzyme activity, linking sulfide and butyrate metabolism. nih.gov
ATG4 (Autophagy-related protein 4)Inhibition of proteolytic activity, thereby regulating autophagy. csic.es
General Protein Cysteine ResiduesProtection from irreversible oxidation to sulfinic/sulfonic acids. nih.gov
Mitochondrial ProteinsRegulation of mitochondrial biogenesis and ATP production. nih.gov

Mechanisms of Sulfur Transfer to Protein Thiols

The transfer of the sulfane sulfur from a donor molecule, such as this compound, to a protein thiol is a critical step in protein persulfidation. This process, known as transpersulfidation, can be facilitated by several enzymes. nih.govnih.gov

One of the key enzymes involved in generating this compound is sulfide quinone oxidoreductase (SQR) . nih.govnih.gov Located in the mitochondria, SQR oxidizes hydrogen sulfide and can transfer the resulting sulfane sulfur to various acceptors, including Coenzyme A. nih.govportlandpress.com The SQR enzyme itself contains a catalytic cysteine persulfide intermediate. nih.gov

Other enzymes, known as sulfurtransferases , also play a crucial role in mobilizing sulfane sulfur. These include:

Rhodanese (Thiosulfate Sulfurtransferase) : This enzyme can transfer a sulfur atom from thiosulfate or a persulfide to a thiophilic acceptor. nih.gov While it can transfer sulfur to various proteins, its role in direct transpersulfidation from this compound is an area of ongoing research. nih.gov

Mercaptopyruvate Sulfurtransferase (MPST) : MPST catalyzes the transfer of sulfur from 3-mercaptopyruvate (B1229277) to form a persulfide on its own active site cysteine. This persulfide can then be transferred to other thiol-containing molecules. nih.gov

The general mechanism of transpersulfidation involves the nucleophilic attack of a protein thiolate (-S⁻) on the outer sulfur atom of a persulfide donor, such as this compound (CoA-S-SH). This reaction results in the formation of a new persulfide on the protein and the release of the donor thiol (in this case, Coenzyme A). portlandpress.com

The key players in the sulfur transfer process are summarized in the table below.

Enzyme/MoleculeRole in Sulfur Transfer
Sulfide Quinone Oxidoreductase (SQR) Generates this compound by transferring sulfur from H₂S to CoA. nih.govnih.gov
Rhodanese (Thiosulfate Sulfurtransferase) A sulfurtransferase that can mobilize sulfane sulfur between donor and acceptor molecules. nih.gov
Mercaptopyruvate Sulfurtransferase (MPST) Forms an enzyme-bound persulfide that can be transferred to other thiols. nih.gov
Protein Thiolate (-S⁻) Acts as the nucleophilic acceptor of the sulfane sulfur from a persulfide donor. portlandpress.com
This compound (CoASSH) Acts as a donor of the sulfane sulfur atom in transpersulfidation reactions.

Research Findings on Coenzyme a Persulfide

Recent research has shed light on the specific roles and characteristics of Coenzyme A persulfide.

Research AreaKey FindingsReferences
Enzymatic Synthesis Human sulfide (B99878) quinone oxidoreductase (SQR) can promiscuously synthesize this compound (CoASSH), which in turn inhibits butyryl-CoA dehydrogenase. nih.gov
Bacterial Regulation In Enterococcus faecalis, the repressor protein CstR senses CoASSH, leading to the regulation of an operon involved in sulfide homeostasis, which is critical for pathogenicity. nih.gov
Metabolic Inhibition SQR-mediated formation of CoASSH provides a molecular link between sulfide and butyrate (B1204436) metabolism, as CoASSH is a potent inhibitor of short-chain fatty acid oxidation. nih.govnih.gov
Redox Signaling This compound is considered a reactive sulfur species that participates in cellular redox regulation and signaling, potentially protecting cells from oxidative damage. ontosight.ai

Table 1: Summary of

Mechanisms of Action of Coenzyme a Persulfide

Unique Reactivity Profiles of Coenzyme A Persulfide

The reactivity of this compound is dictated by its protonation state, which establishes a dual character as both a potent nucleophile and an electrophile, a property not found in its thiol counterpart, Coenzyme A. nih.govfrontiersin.org

At physiological pH, this compound predominantly exists in its deprotonated, anionic form (CoASS⁻). nih.govnih.gov This anion is a significantly stronger nucleophile than the corresponding thiolate anion (CoAS⁻) for two primary reasons. nih.govnih.gov Firstly, persulfides are more acidic than their analogous thiols; for instance, the pKa of glutathione (B108866) persulfide (GSSH) is approximately 5.45, which is over three units lower than that of glutathione (GSH). nih.govnih.gov This lower pKa means that the more reactive anionic form is more abundant at neutral pH. nih.govnih.gov

Secondly, the persulfide anion exhibits enhanced nucleophilicity due to the "alpha effect," a phenomenon where the presence of a lone pair of electrons on the atom adjacent to the nucleophilic center increases reactivity. nih.govnih.gov This effect results in the CoASS⁻ anion reacting faster with various electrophiles than a thiolate of similar basicity would. nih.govfrontiersin.org This high nucleophilicity allows CoASSH to react readily with electrophilic species and disulfides within the cell. portlandpress.com For example, the reactions of GSSH with peroxynitrite and hydrogen peroxide occur significantly faster than those of GSH. nih.gov

In its protonated state (CoASSH), this compound displays electrophilic properties, a characteristic absent in thiols like CoASH and hydrogen sulfide (B99878). nih.govfrontiersin.org Both the inner and outer sulfur atoms of the persulfide group can act as electrophilic centers. portlandpress.com This electrophilicity is the chemical basis for its ability to participate in transpersulfidation reactions, where it donates its outer (sulfane) sulfur atom to other nucleophiles, such as protein thiolates. nih.govportlandpress.com

When a thiolate attacks the outer sulfur of protonated CoASSH, a new persulfide is formed on the attacking molecule, and CoASH is regenerated. portlandpress.com This transfer of sulfane sulfur is a key mechanism in sulfur trafficking and signaling. nih.gov Alternatively, nucleophilic attack on the inner sulfur atom of CoASSH results in the formation of a disulfide bond and the release of hydrogen sulfide (H₂S). nih.govportlandpress.com This dual reactivity allows CoASSH to act as a crucial hub in sulfur metabolism. nih.gov

This compound is an effective one-electron reductant. nih.govfrontiersin.org It can react with one-electron oxidants, such as certain metal centers, to generate a relatively stable perthiyl radical (CoASS•). nih.govnih.gov This radical species is more stable than the thiyl radical (CoAS•) formed from the oxidation of CoASH. nih.gov The formation of the perthiyl radical is a key step in the antioxidant function of persulfides. nih.gov The CoASS• radical can subsequently decay through various pathways, most commonly by dimerizing to form a tetrasulfide (CoAS-S-S-SAoC). nih.govfrontiersin.org This reactivity underscores the role of CoASSH in mitigating oxidative stress by scavenging radicals and reducing oxidants. nih.gov

Table 1: Reactivity Profiles of this compound
FormDominant SpeciesKey PropertyPrimary Reaction TypeBiological Significance
Anion (CoASS⁻)DeprotonatedHighly NucleophilicNucleophilic attack on electrophilesReaction with oxidants and signaling molecules. nih.gov
Protonated (CoASSH)ProtonatedElectrophilicTranspersulfidation (sulfur donation)Sulfur trafficking and modification of proteins. nih.govportlandpress.com
Radical (CoASS•)N/AOne-Electron ReductantRadical dimerization/scavengingAntioxidant defense and protection from oxidative damage. nih.govnih.gov

Direct Interactions with Biological Macromolecules (e.g., Proteins, Enzymes)

This compound directly interacts with biological macromolecules, most notably by modifying cysteine residues on proteins in a post-translational modification known as S-persulfidation or S-sulfhydration. nih.govnih.gov This formation of a persulfide group on a protein cysteine can significantly alter the protein's activity, structure, subcellular location, and interactions. nih.gov

This modification can occur through several mechanisms, including the reaction of CoASSH with an oxidized cysteine residue (e.g., a sulfenic acid) or through transpersulfidation reactions catalyzed by enzymes. frontiersin.orgnih.gov For example, enzymes in the mitochondrial pathway for H₂S consumption, such as sulfide quinone oxidoreductase (SQR), catalyze transpersulfidation steps involving Coenzyme A. nih.govportlandpress.com SQR can form an enzyme-bound persulfide that subsequently transfers its sulfane sulfur to CoASH, forming CoASSH. portlandpress.com

The functional consequences of protein persulfidation are diverse. This modification can protect critical cysteine residues from irreversible oxidation to sulfinic or sulfonic acids. researchgate.net Key signaling proteins, including the phosphatase PTEN, protein tyrosine phosphatase 1B (PTP1B), and the transcription factor KEAP1, are known to be regulated by persulfidation, which can reversibly inhibit their activity. researchgate.net

Allosteric Modulation and Conformational Changes Induced by this compound

The covalent modification of a protein by this compound (or other persulfide donors) can lead to allosteric modulation of protein function. Allosteric regulation occurs when the binding of a modulator at one site on a protein influences the protein's activity at another, distinct site, typically by inducing a conformational change. nih.govyoutube.com

A well-studied example of this mechanism is the prokaryotic transcriptional repressor SqrR. nih.gov SqrR senses persulfides, and the modification of its cysteine residues leads to the formation of an internal tetrasulfide bond. nih.gov This covalent modification markedly decreases the protein's affinity for its target DNA. nih.gov Interestingly, this functional change is not caused by a large, global conformational shift. nih.gov Instead, it is proposed that the tetrasulfide bond acts as an allosteric switch that redistributes the protein's internal dynamics, which in turn restricts its ability to adopt a conformation compatible with high-affinity DNA binding. nih.gov

Analytical and Methodological Approaches for Studying Coenzyme a Persulfide

General Principles of Persulfide Detection and Quantification in Biological Samples

The detection and quantification of persulfides, including CoASSH, in biological matrices are complicated by their transient nature and chemical similarity to other sulfur-containing molecules. nih.goved.ac.uk Persulfides are more acidic and nucleophilic than their corresponding thiols, with the pKa of a persulfide being roughly 3.5 units lower than that of the corresponding thiol. nih.gov This enhanced acidity means that at physiological pH, persulfides exist predominantly in their anionic form, which influences their reactivity and the strategies for their detection. nih.govnih.gov

A primary challenge is to distinguish persulfides from the much more abundant thiols and other reactive sulfur species. nih.gov Early methods for persulfide quantification often relied on techniques that measured the total "sulfane sulfur" pool, which includes persulfides, polysulfides, and other species, leading to potential overestimation. nih.govnih.gov The inherent instability of persulfides, with half-lives that can be as short as a few minutes, further complicates their accurate measurement. nih.gov

Modern approaches aim to selectively label and stabilize persulfides to enable their detection and quantification. These methods often exploit the unique chemical properties of the persulfide group, such as its enhanced nucleophilicity compared to thiols under specific conditions. nih.gov However, the choice of analytical method is critical, as some common reagents can lead to the decomposition of persulfides, resulting in underestimation. nih.gov The development of methods with high specificity and sensitivity remains a key area of research to accurately elucidate the roles of CoASSH and other persulfides in cellular processes. ed.ac.uk

Derivatization Strategies for Coenzyme A Persulfide Stabilization and Detection

To overcome the inherent instability of CoASSH and other persulfides, derivatization strategies are employed to form stable adducts that can be readily detected and quantified. These methods typically involve reacting the persulfide with a chemical probe that covalently modifies the terminal sulfhydryl group.

Alkylation is a common strategy to stabilize persulfides by capping the reactive persulfide moiety. Electrophilic reagents that target thiols are often used for this purpose. However, the stability of the resulting alkylated persulfide adduct can vary significantly depending on the specific reagent used. nih.govnih.gov

Iodoacetamide (B48618) (IAM) and N-ethylmaleimide (NEM) are widely used alkylating agents in biochemistry. nih.govnih.gov However, recent studies have shown that the persulfide adducts formed with these reagents are often unstable under biological conditions. nih.govnih.gov The resulting alkylated persulfides can rapidly lose the sulfane sulfur atom, converting to the corresponding thioether. nih.govnih.gov This decomposition leads to an underestimation of persulfide levels and can result in the misidentification of a persulfidated molecule as a simple thiol. nih.govresearchgate.net The instability of these adducts is thought to be related to the chemical nature of the alkylating agent's side chain and its influence on the disulfide bond of the alkylated persulfide. nih.govnih.gov

Monobromobimane (mBBr) has emerged as a more suitable alkylating agent for persulfide detection. nih.govnih.gov It reacts with thiols and persulfides to form highly fluorescent and stable thioether derivatives. nih.govnasa.govmdpi.com Importantly, the persulfide adducts formed with mBBr are significantly more stable than those formed with IAM or NEM, preserving the sulfur-sulfur bond. nih.govnih.gov This stability makes mBBr a preferred reagent for the accurate quantification of persulfides using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. nih.govmdpi.com The reaction of mBBr with thiols is rapid at alkaline pH and produces derivatives that can be detected at picomole levels. nasa.gov

The choice of alkylating agent is therefore a critical consideration in the design of experiments to study persulfidation. The use of reagents like mBBr that form stable adducts is essential for obtaining reliable and accurate data on the abundance of CoASSH and other persulfides. nih.govnih.gov

Table 1: Comparison of Common Alkylating Agents for Persulfide Detection

Reagent Advantages Disadvantages Stability of Persulfide Adduct
Iodoacetamide (IAM) Readily available, well-characterized reactivity with thiols. Forms unstable persulfide adducts, leading to underestimation. nih.govnih.gov Low nih.govnih.gov
N-Ethylmaleimide (NEM) Reacts rapidly with thiols. Forms unstable persulfide adducts, leading to underestimation. nih.govresearchgate.net Low nih.govresearchgate.net
Monobromobimane (mBBr) Forms highly fluorescent and stable derivatives. nih.govnasa.govmdpi.com Reagent is light-sensitive. mdpi.com High nih.govnih.gov

Tag-switch methods represent a more sophisticated approach to selectively label and detect persulfides, including CoASSH. nih.govcjnmcpu.com These techniques typically involve a two-step process to differentiate persulfides from other thiols. nih.gov

One common tag-switch strategy first involves blocking all free thiols in a sample with an alkylating agent. nih.gov Subsequently, the persulfide bond is selectively cleaved, often using a reducing agent, and the newly exposed thiol is then "tagged" with a reporter molecule, such as biotin (B1667282) or a fluorescent probe. nih.gov A variation of this is the modified biotin-switch assay, where an electrophilic agent like S-methyl methanethiosulfonate (B1239399) (MMTS) is first used to block free thiols. After removing the excess MMTS, persulfides are labeled with a biotinylated reagent, allowing for their subsequent enrichment and detection. nih.gov

Another approach, known as the "tag-switch" method, utilizes a reagent like methylsulfonyl benzothiazole (B30560) (MSBT) to react with both thiols and persulfides. researchgate.netnih.gov This reaction forms an activated disulfide bond at the persulfidated site, which is more susceptible to nucleophilic attack. nih.govresearchgate.net A second labeling step then introduces a fluorescent or biotinylated tag that specifically "switches" with the activated disulfide, allowing for the selective detection of the original persulfidated molecule. nih.govresearchgate.net An improved version of this method has been developed to enhance the detection of protein persulfidation. nih.govrsc.org

Fluorescent labeling techniques are often integrated into these tag-switch methods to enable visualization and quantification. Probes with fluorescent properties, such as those based on the BODIPY or Cy3 dyes, can be attached to the tagging molecule, allowing for in-gel detection or microscopy-based analysis of persulfidation. nih.gov

These tag-switch and fluorescent labeling strategies offer greater selectivity for persulfides compared to simple alkylation methods and are powerful tools for studying the specific roles of CoASSH and protein persulfidation in cellular signaling. nih.goved.ac.uk

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry (MS) has become an indispensable tool for the identification and quantification of CoASSH and other persulfidated molecules. Its high sensitivity and specificity allow for the precise characterization of this post-translational modification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of low-molecular-weight (LMW) persulfides like CoASSH. nih.gov This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

In a typical LC-MS/MS workflow for persulfide analysis, a biological sample is first treated with a derivatizing agent to stabilize the persulfides. nih.govnih.gov As discussed previously, reagents like β-(4-hydroxyphenyl)ethyl iodoacetamide (HPE-IAM) are used to form stable adducts with persulfides. nih.govnih.gov The derivatized sample is then injected into an LC system, where the different components are separated based on their physicochemical properties. The separated molecules then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is measured. nih.gov

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. In this process, a specific ion corresponding to the derivatized CoASSH is selected and fragmented. The resulting fragment ions produce a characteristic pattern, or "fingerprint," that can be used to definitively identify and quantify the molecule. nih.gov The use of stable isotope-labeled internal standards can further enhance the accuracy of quantification. nih.gov This approach has been successfully used to quantify LMW persulfides and polysulfides in various biological samples. nih.gov

Proteomic approaches utilizing mass spectrometry have been developed to identify and quantify protein S-persulfidation on a global scale and at specific sites. nih.goved.ac.uk These methods are crucial for understanding the widespread impact of this post-translational modification on protein function. nih.govelsevierpure.comyoutube.com

Several chemoproteomic strategies have been developed for this purpose. One common approach is a variation of the biotin-switch method. nih.govnih.gov In this method, free thiols are first blocked, and then persulfides are labeled with a biotin-containing reagent. The biotinylated proteins or peptides can then be enriched using streptavidin affinity chromatography, followed by identification and quantification by LC-MS/MS. nih.govresearchgate.net

Another powerful technique is low-pH quantitative thiol reactivity profiling (QTRP). researchgate.net This method takes advantage of the lower pKa of persulfides compared to thiols. nih.govresearchgate.net At a low pH (e.g., 5.0), persulfides remain largely deprotonated and thus more reactive towards alkylating agents like N-propynyliodoacetamide (IPM), while thiols are mostly protonated and less reactive. researchgate.net This differential reactivity allows for the preferential labeling of persulfidated cysteines, enabling their site-specific mapping across the proteome. researchgate.net This method has been used to identify thousands of persulfidated sites in various cell lines and tissues. researchgate.net

Site-specific quantification of the persulfidome can also be achieved using isotope-coded affinity tags (ICAT). nih.gov In this strategy, persulfidated proteins are labeled with cleavable ICAT reagents containing different stable isotopes. After digestion and enrichment, the relative abundance of persulfidated peptides between different samples can be determined by comparing the signal intensities of the isotopic pairs in the mass spectrometer. nih.gov

These proteomic approaches have been instrumental in revealing that protein persulfidation is a widespread modification involved in a diverse range of biological processes, from metabolism to stress responses. nih.govnih.gov

Table 2: Summary of Proteomic Approaches for S-Persulfidation Analysis

Method Principle Advantages Key Findings
Biotin-Switch Method Blocking of free thiols, followed by biotinylation of persulfides and enrichment. nih.govnih.gov Allows for the enrichment of persulfidated proteins, increasing detection sensitivity. nih.gov Identified hundreds to thousands of persulfidated proteins in various organisms. nih.govnih.gov
Low-pH Quantitative Thiol Reactivity Profiling (QTRP) Preferential labeling of persulfides at low pH due to their lower pKa. researchgate.net Enables direct, site-specific mapping of persulfidation without the need for reduction. researchgate.net Identified over 1500 persulfidated sites in cell lysates. researchgate.net
Isotope-Coded Affinity Tag (ICAT) Labeling of persulfides with isotopic tags for relative quantification between samples. nih.gov Allows for accurate site-specific quantification of changes in persulfidation. nih.gov Identified and quantified hundreds of endogenous persulfidation sites. nih.gov

Spectrophotometric and Fluorometric Assays

Spectrophotometric and fluorometric assays are fundamental tools for the detection and quantification of CoASSH. They offer a range of sensitivities and specificities, enabling researchers to investigate the metabolism and function of this key molecule.

Cold Cyanolysis for Sulfane Sulfur Quantification

Cold cyanolysis is a traditional and effective method for the quantification of sulfane sulfur, which is the reactive outer sulfur atom in a persulfide. This technique is based on the nucleophilic attack of cyanide (CN⁻) on the persulfide bond of CoASSH, a reaction that is conducted at low temperatures (around 0-4°C) to enhance specificity. researchgate.net This reaction cleaves the S-S bond, yielding thiocyanate (B1210189) (SCN⁻) and Coenzyme A (CoA). nih.gov

The resulting thiocyanate is then quantified using a colorimetric reaction with a ferric salt, like ferric nitrate. This reaction produces a distinct red-colored complex, ferric thiocyanate, which can be measured spectrophotometrically at a wavelength of approximately 460 nm. researchgate.net While this method is robust for quantifying the total sulfane sulfur pool, it's important to note that under alkaline conditions, which are part of the assay, disulfides can potentially decompose and form persulfides, leading to possible overestimation. nih.gov

Indirect Hydrogen Sulfide (B99878) Release Assays (e.g., Methylene (B1212753) Blue Method)

Indirect quantification of CoASSH can be achieved by measuring the hydrogen sulfide (H₂S) released from its persulfide group. The methylene blue method is a well-established and widely used colorimetric assay for this purpose. vt.edu In this assay, a reducing agent is used to cleave the persulfide bond of CoASSH, which liberates the outer sulfur atom as H₂S. researchgate.net

The released H₂S then reacts with N,N-dimethyl-p-phenylenediamine in the presence of ferric ions (Fe³⁺) under acidic conditions. vt.eduresearchgate.net This reaction results in the formation of methylene blue, a stable and intensely colored blue dye. The concentration of methylene blue, which is directly proportional to the amount of H₂S released, is determined by measuring its absorbance with a spectrophotometer at a wavelength of about 670 nm. researchgate.net It is important to recognize that this method is an indirect measurement of CoASSH, as it quantifies the total amount of H₂S that can be generated from persulfides in the sample. vt.edu

Turn-On Fluorescent Probes (e.g., SSP1/SSP2)

For more direct and highly sensitive detection of sulfane sulfur species like CoASSH, "turn-on" fluorescent probes have been developed. nih.gov Probes such as SSP1 and SSP2 (Sulfane Sulfur Probe 1 and 2) are designed to exhibit a significant increase in fluorescence upon reacting with sulfane sulfur. nih.gov

The mechanism of these probes involves a chemical reaction between the probe and the sulfane sulfur of the persulfide. This reaction leads to a structural change in the probe, which in turn "turns on" its fluorescent properties. semanticscholar.org For example, the reaction can trigger the release of a fluorophore from a non-fluorescent state. The resulting fluorescence intensity is then measured with a fluorometer. SSP1 and SSP2 have shown high selectivity and sensitivity for sulfane sulfur species, with detection limits in the nanomolar range, making them suitable for imaging in living cells. nih.gov

Structural Biology Techniques for this compound-Bound Proteins (e.g., X-ray Crystallography)

To understand the functional implications of CoASSH at a molecular level, structural biology techniques like X-ray crystallography are employed. embl.orgmskcc.org This powerful method allows for the determination of the three-dimensional atomic structure of proteins that have been post-translationally modified by CoASSH, a process known as CoAlation. nih.gov

The process begins with the crystallization of the CoAlated protein. youtube.com These crystals are then exposed to a beam of X-rays, and the resulting diffraction pattern is recorded. libretexts.org By analyzing this pattern, scientists can calculate an electron density map and build a detailed atomic model of the protein, revealing precisely where and how the Coenzyme A moiety is attached. youtube.com These structural insights are crucial for understanding how CoAlation affects a protein's function, stability, and interactions with other molecules. nih.gov

Technique Principle Detection Method Information Obtained
Cold Cyanolysis Cleavage of the persulfide bond by cyanide and colorimetric detection of thiocyanate.Spectrophotometry (~460 nm) researchgate.netQuantitative measure of total sulfane sulfur.
Methylene Blue Method Reduction of persulfide to H₂S followed by the formation of methylene blue.Spectrophotometry (~670 nm) researchgate.netIndirect quantification of persulfides via H₂S release.
Turn-On Fluorescent Probes Reaction of the probe with sulfane sulfur leading to an increase in fluorescence.Fluorometry nih.govHighly sensitive detection and imaging of sulfane sulfur species. nih.gov
X-ray Crystallography Diffraction of X-rays by a crystal of the CoAlated protein.Analysis of diffraction patterns libretexts.orgHigh-resolution 3D structure of the protein-CoASSH adduct. nih.gov

Coenzyme a Persulfide in Cellular and Physiological Contexts

Coenzyme A Persulfide in Prokaryotic Metabolism and Stress Response

In prokaryotes, CoASSH is a key player in metabolism and the response to various stressors. Bacteria such as Enterococcus faecalis and Staphylococcus aureus utilize CoASSH in their strategies to survive hostile environments.

Enterococcus faecalis : This bacterium, known for its resilience and role as an opportunistic pathogen, manages oxidative stress through various metabolic adjustments. nih.govnih.gov When exposed to oxygen, E. faecalis upregulates pathways involving sulfur-containing compounds. nih.gov Cysteine, a precursor for CoA, is in higher demand under aerobic conditions due to its antioxidant properties and its role in synthesizing molecules like CoA that are vital for the oxidative stress response. nih.gov While direct studies on CoASSH in E. faecalis are limited, the increased need for cysteine and CoA highlights the importance of sulfur-based compounds in its adaptation to oxidative stress. nih.gov

Staphylococcus aureus : In this major human pathogen, CoASSH is a significant low-molecular-weight (LMW) persulfide. mdpi.comnih.gov It plays a crucial role in the detoxification of hydrogen sulfide (B99878) (H₂S). nih.gov The enzyme CstB in S. aureus oxidizes CoASSH and bacillithiol persulfide (BSSH) to thiosulfate (B1220275), a less toxic compound. nih.gov This process is vital for the bacterium's survival under H₂S stress. nih.gov The CstB enzyme is part of the cst operon, which is regulated by the persulfide sensor CstR and induced by H₂S. nih.gov This regulatory system underscores the importance of CoASSH in the staphylococcal response to sulfur-related stress and in maintaining cellular viability. nih.govnih.gov

Prokaryote Role of this compound Key Enzymes/Regulators
Enterococcus faecalisImplied role in oxidative stress response through the demand for its precursor, cysteine. nih.govNot yet fully elucidated.
Staphylococcus aureusDetoxification of hydrogen sulfide (H₂S) by oxidation to thiosulfate. nih.govCstB (persulfide dioxygenase), CstR (persulfide sensor). nih.gov

This compound in Eukaryotic Systems

In eukaryotes, CoASSH is recognized as an important molecule in cellular signaling and redox homeostasis, with particular significance in mitochondrial function and the interaction with gut microbiota. nih.govmdpi.com

Mitochondria, the primary sites of cellular respiration, are also a major source of reactive oxygen species (ROS). CoASSH plays a critical role within this organelle. The mitochondrial enzyme sulfide quinone reductase (SQR) catalyzes the production of CoASSH from the oxidation of H₂S. nih.gov This process is linked to the electron transport chain and ATP production. nih.govwikipedia.org

Furthermore, CoASSH can influence mitochondrial bioenergetics. For instance, it has been shown to inhibit butyryl-CoA dehydrogenase, an enzyme involved in fatty acid β-oxidation. nih.gov The synthesis of CoASSH is also connected to the activity of cysteinyl-tRNA synthetase 2 (CARS2), a mitochondrial enzyme. nih.gov Cells lacking CARS2 exhibit lower mitochondrial respiration, indicating the importance of persulfide production in maintaining mitochondrial function. nih.gov The formation of persulfides on mitochondrial cysteine desulfurase (Nfs1) is also essential for the biosynthesis of iron-sulfur (Fe-S) clusters, which are critical components of many mitochondrial enzymes. nih.gov

The gut microbiota produces various metabolites that influence host physiology, including H₂S. nih.govexlibrisgroup.com The H₂S produced by gut bacteria can be utilized by the host's colonocytes, where it is oxidized by mitochondrial SQR to form CoASSH. nih.gov This interaction highlights a direct metabolic link between the gut microbiome and the host's mitochondrial processes. nih.govyoutube.com

Targeted delivery of persulfides to the gut has been shown to modulate the microbiome's composition and activity. nih.gov For example, a donor molecule that releases N-acetyl cysteine persulfide (NAC-SSH) in response to a prokaryote-specific enzyme led to an increase in beneficial gut bacteria like Turicibacter sanguinis and an upregulation of beneficial fatty acids in mice. nih.gov This suggests that persulfides, potentially including CoASSH formed in situ, can have a profound impact on gut health and host metabolism by shaping the microbial community. nih.gov

Role in Cellular Homeostasis and Adaptation

This compound is a key component of the cell's machinery for maintaining homeostasis and adapting to stress. nih.gov Persulfides, in general, are potent antioxidants and signaling molecules. mdpi.comnih.gov They are more reactive than their corresponding thiols, allowing them to efficiently scavenge oxidants and electrophiles, thus protecting cells from damage. frontiersin.orgmdpi.com

Future Research Directions and Unresolved Questions in Coenzyme a Persulfide Biology

Identification of Novel Coenzyme A Persulfide Biogenesis and Turnover Enzymes

A fundamental unresolved issue in CoASSH biology is the complete enzymatic machinery responsible for its lifecycle within the cell. While the mitochondrial enzyme sulfide (B99878) quinone oxidoreductase (SQR) has been identified as a key producer of CoASSH, the full scope of its biogenesis and, critically, its degradation and turnover remain poorly defined. nih.govportlandpress.com

Biogenesis: SQR is known to oxidize hydrogen sulfide (H₂S) and transfer the sulfane sulfur to various acceptors. nih.gov Studies have demonstrated that Coenzyme A (CoA) is a competent acceptor for this reaction, leading to the formation of CoASSH. portlandpress.comresearchgate.net The promiscuity of SQR's acceptor site suggests that the local availability of CoA in the mitochondrial matrix is a critical determinant of CoASSH production. nih.govfrontiersin.org Future research must investigate other potential enzymatic sources. It is plausible that other sulfurtransferases, which are known to generate other low-molecular-weight persulfides like cysteine persulfide, could also contribute to the CoASSH pool under specific cellular conditions. frontiersin.orgnih.gov Identifying these alternative pathways is essential for understanding how CoASSH synthesis is regulated across different tissues and metabolic states.

Turnover: The mechanisms for CoASSH removal and the turnover of its sulfur moiety are largely unknown. Persulfides are inherently unstable, but their degradation in a biological context is likely to be an enzymatically controlled process to prevent unregulated reactions. nih.gov The thioredoxin and glutathione (B108866) systems are known to reduce protein persulfides and may play a role in CoASSH turnover. nih.govmdpi.com Furthermore, enzymes such as Coenzyme A disulfide reductase (CoADR), which are known to reduce Coenzyme A disulfide (CoASSCoA), are prime candidates for investigation into their potential activity towards CoASSH. nih.gov Determining the specific enzymes that catabolize CoASSH is a critical next step to understanding its signaling dynamics and how its cellular concentration is maintained.

EnzymeProposed Role in CoASSH LifecycleKey Research Findings and Future Questions
Sulfide Quinone Oxidoreductase (SQR) BiogenesisConfirmed to produce CoASSH by transferring sulfane sulfur from H₂S to CoA. nih.govportlandpress.comresearchgate.net Future work should explore the regulation of this activity and its tissue-specific importance.
Other Sulfurtransferases Potential BiogenesisEnzymes like cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE) produce other persulfides. mdpi.com Their potential to use CoA as a substrate needs to be explored.
Coenzyme A Disulfide Reductase (CoADR) Potential TurnoverReduces CoASSCoA. nih.gov Its ability to reduce CoASSH is a key unresolved question for understanding CoA-related redox homeostasis.
Thioredoxin/Glutaredoxin Systems Potential TurnoverThese systems are major cellular reductants that act on other persulfides. nih.govmdpi.com Their specific role in reducing CoASSH and releasing CoA and H₂S needs to be biochemically characterized.

Comprehensive Mapping of the this compound-Modified Proteome

A significant frontier in understanding CoASSH function is the identification of proteins that are post-translationally modified by this molecule, a process that can be termed S-CoA-sulfhydration. This modification, where the -SSH group of CoASSH is transferred to a protein cysteine residue, is distinct from simple persulfidation (S-sulfhydration) and represents a largely unexplored area of redox regulation. The addition of the entire CoA moiety would dramatically alter a target protein's structure and function.

The primary challenge is methodological. The inherent instability of the persulfide bond makes detection difficult. nih.gov While several proteomic methods have been developed to identify protein persulfidation, such as the "tag-switch" method and more direct mapping techniques like low-pH quantitative thiol reactivity profiling (QTRP), these are not yet optimized for the specific and large modification that CoASSH represents. nih.govnih.govresearchgate.netnih.gov Future efforts must focus on developing novel chemoproteomic strategies capable of specifically capturing and identifying CoASSH-modified proteins from complex biological samples. This will require the design of new chemical probes that can distinguish CoASSH adducts from other cysteine modifications.

Successfully mapping the "CoASSH-ome" will provide a direct inventory of the cellular processes potentially regulated by this molecule and offer mechanistic insights into its function. nih.gov It will be crucial to determine if there are specific protein consensus motifs that favor this modification and to understand how S-CoA-sulfhydration alters protein activity, localization, and interaction with other proteins.

Elucidation of Specific Signaling Cascades and Downstream Effectors

The ultimate goal of studying CoASSH is to understand its physiological role as a signaling molecule. Currently, the most well-characterized signaling function of CoASSH is the regulation of mitochondrial energy metabolism. Research has shown that CoASSH generated by SQR can inhibit short-chain acyl-CoA dehydrogenase (ACADS), a key enzyme in the oxidation of butyrate (B1204436). researchgate.net This inhibition appears to be a strategic metabolic switch; by slowing down butyrate oxidation, the shared electron acceptor, coenzyme Q10, is made more available for SQR, thereby prioritizing the detoxification of toxic H₂S over energy production. researchgate.netnih.gov

While this provides a powerful example of a CoASSH-mediated signaling cascade, it is likely just one of many. Future research must aim to uncover other pathways and downstream effectors. Investigating the impact of CoASSH on other CoA-dependent enzymes in pathways like the TCA cycle and fatty acid synthesis is a logical next step. Furthermore, given that persulfides are potent antioxidants and nucleophiles, CoASSH may directly participate in redox signaling by quenching reactive oxygen species (ROS) or reacting with electrophiles. nih.govmdpi.comelsevierpure.com Elucidating these specific cascades will require a combination of targeted biochemical assays, metabolomics, and functional studies in cell and animal models where CoASSH production is genetically or pharmacologically manipulated. Understanding these pathways could clarify how CoASSH contributes to cellular homeostasis in both physiological and pathophysiological conditions. nih.gov

Development of Advanced Analytical and Imaging Tools for Spatiotemporal Analysis

A significant barrier to understanding the dynamic role of CoASSH in cell signaling is the lack of tools for its specific detection and visualization in living systems. Current analytical methods, while powerful, often require cell lysis, which disrupts the spatial and temporal information critical for understanding signaling events. For example, liquid chromatography-tandem mass spectrometry (LC-MS/MS) using derivatizing agents like β-(4-hydroxyphenyl)ethyl iodoacetamide (B48618) (HPE-IAM) can quantify total persulfide levels but cannot distinguish between different persulfide species (e.g., CoASSH vs. glutathione persulfide) in a live cell or pinpoint their subcellular location. nih.govnih.gov

The development of novel analytical and imaging tools is a high priority. Key areas for innovation include:

Specific Fluorescent Probes: Designing and synthesizing fluorescent probes that react specifically with CoASSH would enable real-time imaging of its production, localization, and consumption in living cells. This would provide invaluable insight into its dynamics during specific signaling events or in response to metabolic stress.

Genetically Encoded Sensors: Creating genetically encoded biosensors based on fluorescent proteins could offer a highly specific and targeted way to measure CoASSH dynamics within specific subcellular compartments, such as the mitochondrial matrix.

Advanced Mass Spectrometry: Improving mass spectrometry techniques, including imaging mass spectrometry, could allow for the label-free detection and mapping of CoASSH distribution within tissue sections, providing spatial context to its metabolic roles.

Overcoming the challenges of sensitivity, specificity, and the inherent instability of the persulfide bond is crucial for the development of these next-generation tools. nih.gov Such advancements are essential to move from static measurements to a dynamic understanding of CoASSH biology.

TechnologyApplication for Persulfide DetectionFuture Direction for CoASSH-Specific Analysis
Fluorescent Probes (e.g., QS10) Live-cell imaging of general reactive sulfur species. nih.govDevelopment of probes with high selectivity for the CoASSH structure over other thiols and persulfides.
LC-MS/MS with Derivatization (e.g., HPE-IAM) Highly sensitive quantification of total persulfides in cell lysates. nih.govnih.govImproving chromatographic separation to resolve CoASSH from isomers and adapting methods to minimize sample preparation artifacts.
Chemoproteomics (e.g., low-pH QTRP) Site-specific mapping of protein persulfidation on a proteome-wide scale. nih.govresearchgate.netDesigning new enrichment strategies and probes to specifically capture the unique and bulky S-CoA-sulfhydryl modification.
Genetically Encoded Biosensors Not yet developed for persulfides.Engineering fluorescent proteins that respond to local CoASSH concentrations for targeted subcellular analysis.

Integration of this compound Dynamics with Broader Metabolomic and Redox Networks

CoASSH does not exist in isolation; it is an integral node within the vast and interconnected networks of cellular metabolism and redox biology. A systems-level understanding requires integrating CoASSH dynamics with these broader pathways. Its components, CoA and sulfur, are central to countless processes. CoA is a critical carrier of acyl groups in fatty acid, carbohydrate, and amino acid metabolism, while sulfide is a key signaling molecule and a substrate for mitochondrial respiration. nih.gov

This integration will require sophisticated, multi-omics approaches that combine metabolomics, proteomics, and transcriptomics with computational modeling. By mapping the connections between the "CoASSH-ome," the thiol-redox proteome, and metabolic pathways, researchers can begin to build predictive models of how this molecule functions to maintain cellular homeostasis and respond to physiological challenges. nih.gov This holistic view is essential for fully appreciating the significance of this compound in health and disease.

Q & A

Q. What experimental methods are recommended for detecting and quantifying Coenzyme A persulfide in biological samples?

CoASSH is highly reactive and unstable, necessitating rapid quenching (e.g., alkylation with iodoacetamide) and specialized detection techniques. Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard, with protocols optimized for persulfide stabilization using derivatizing agents like monobromobimane . For cellular studies, bacillithiol persulfide (BSSH) and CoASSH levels can be quantified via thiol-specific fluorescent probes (e.g., SSP4) combined with high-resolution LC-MS/MS . Controls must include comparisons with synthetic CoASSH standards to validate specificity .

Q. How does CoASSH interact with mitochondrial sulfide oxidation enzymes, and what assays are used to study this?

CoASSH is a proposed intermediate in the mitochondrial sulfide oxidation pathway. Key assays include:

  • Sulfide quinone oxidoreductase (SQR) activity : Measures electron transfer from H₂S to ubiquinone, generating a persulfide on SQR .
  • ETHE1 dioxygenase assays : Tests CoASSH as a substrate using oxygen consumption assays or spectrophotometric detection of sulfite production. Notably, CoASSH exhibits ~2% activity compared to glutathione persulfide (GSSH) in ETHE1 assays, suggesting alternative physiological carriers .
  • Radiolabeled sulfur tracing : Tracks sulfur transfer from CoASSH to thiosulfate in bacterial systems (e.g., Staphylococcus aureus) .

Advanced Research Questions

Q. What structural features of CoASSH influence its reactivity with sulfurtransferases, and how can these be modeled computationally?

CoASSH’s persulfide group (-SSH) enables nucleophilic attacks on disulfide bonds in enzymes like ETHE1 and CstB. Molecular dynamics simulations using templates such as Bacillus anthracis CoADR (PDB=3CGD) reveal conserved binding motifs in sulfurtransferases . Density functional theory (DFT) studies highlight the thermodynamic instability of CoASSH compared to GSSH, explaining its lower activity in ETHE1 . Structural superimposition tools (e.g., DALI server) can identify persulfide-binding pockets in homologous proteins .

Q. How can conflicting data on CoASSH’s physiological relevance be resolved?

Discrepancies arise from:

  • Substrate competition : In mitochondria, GSSH concentrations (~700 μM) may overshadow CoASSH (~360 μM) in vivo, skewing in vitro results .
  • Tissue-specific expression : CoASSH’s role in colonocytes involves sulfide detoxification at the expense of butyrate oxidation, a trade-off absent in other tissues .
  • Methodological variability : Differences in assay conditions (e.g., oxygen levels, pH) alter persulfide stability. Standardizing protocols (e.g., anaerobic chambers for enzyme assays) and using genetically modified models (e.g., ETHE1-deficient mice) can clarify its biological significance .

Q. What strategies are effective for studying CoASSH’s role in sulfur assimilation pathways across species?

  • Comparative enzymology : Test CoASSH as a substrate for homologs like bacterial CstB (converts CoASSH to thiosulfate) versus mitochondrial ETHE1 .
  • Metabolic flux analysis : Use ³⁵S-labeled H₂S to trace sulfur incorporation into CoASSH and downstream metabolites (e.g., thiosulfate, sulfate) in S. aureus or mammalian cell lines .
  • Knockout/knockdown models : Delete genes encoding CoASSH carriers (e.g., CSTB in bacteria, SQOR in mammals) to assess phenotypic consequences .

Methodological Considerations

Q. How should researchers address the instability of CoASSH in kinetic studies?

  • Rapid mixing techniques : Use stopped-flow spectrophotometry to capture initial reaction rates .
  • Cryo-preservation : Flash-freeze samples in liquid nitrogen post-quenching to prevent degradation .
  • Competitive inhibitors : Include thiol-blocking agents (e.g., N-ethylmaleimide) to minimize nonspecific reactions .

Q. What are the best practices for validating CoASSH-specific interactions in enzyme assays?

  • Substrate specificity controls : Compare activity with GSSH, cysteine persulfide, and homocysteine persulfide to rule out cross-reactivity .
  • Crystallographic validation : Solve co-crystal structures of enzymes (e.g., ETHE1) with CoASSH to confirm binding modes .
  • Isotope dilution assays : Spike samples with deuterated CoASSH to correct for MS detection variability .

Emerging Research Directions

Q. How does CoASSH modulate redox signaling in gut microbiota-host interactions?

In the colon, CoASSH synthesized by sulfide quinone oxidoreductase (SQR) prioritizes H₂S detoxification over butyrate metabolism, impacting host energy homeostasis. This trade-off can be studied using gut organoids or microbiota-depleted mouse models fed with sulfide-producing diets . Metabolomic profiling of fecal samples can link CoASSH levels to dysbiosis markers .

Q. What is the role of CoASSH in regulating persulfide pools in pathogenic bacteria?

In S. aureus, CoASSH accumulation under sulfide stress activates the CstR regulon, enhancing virulence. RNA-seq and ChIP-seq can identify CoASSH-responsive genes, while persulfide-specific probes (e.g., SSP4) map subcellular localization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Coenzyme A persulfide
Reactant of Route 2
Reactant of Route 2
Coenzyme A persulfide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。